![molecular formula C10H16N2 B2434676 N-(2-aminoethyl)-N-(4-methylbenzyl)amine CAS No. 99167-06-3](/img/structure/B2434676.png)
N-(2-aminoethyl)-N-(4-methylbenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-aminoethyl)-N-(4-methylbenzyl)amine (AMMA) is an organic compound that belongs to the family of amines. It is a colorless, crystalline solid that is soluble in water. AMMA is used in a variety of applications, including scientific research, as a laboratory reagent, and as a pharmaceutical intermediate.
Scientific Research Applications
1. Electrochemical Functionalization
Breton and Bélanger (2008) investigated the functionalization of glassy carbon electrodes with aryl groups containing an aliphatic amine, including derivatives of N-(2-aminoethyl)-N-(4-methylbenzyl)amine. They explored the kinetics of electrochemical grafting and evaluated the barrier properties of the grafted layers, finding the efficiency depended on the nature of the amine and other factors (Breton & Bélanger, 2008).
2. Synthesis of N-Methyl- and N-Alkylamines
Senthamarai et al. (2018) focused on the synthesis of N-Methyl- and N-alkylamines, crucial in various life-science molecules. They reported an efficient reductive amination process using cobalt oxide nanoparticles for synthesizing various N-methyl- and N-alkylamines, highlighting the importance of such compounds in academic research and industrial applications (Senthamarai et al., 2018).
3. VCD Study of Alpha-Methylbenzyl Amine Derivatives
Merten, Amkreutz, and Hartwig (2010) used vibrational circular dichroism (VCD) and density functional theory (DFT) to study alpha-methylbenzyl amine and its derivatives, including N-(2-aminoethyl)-N-(4-methylbenzyl)amine. They determined the absolute configurations and conformational preferences of these compounds, contributing to the understanding of chiral amines' spectral properties (Merten, Amkreutz, & Hartwig, 2010).
4. Corrosion Inhibition Performance
Boughoues et al. (2020) synthesized various amine derivatives and investigated their corrosion inhibition performance on mild steel. Their study included derivatives of N-(2-aminoethyl)-N-(4-methylbenzyl)amine, demonstrating significant inhibition efficiency and providing insights into the protective properties of these compounds (Boughoues et al., 2020).
5. Oxidation Products of Antioxidants
Rapta et al. (2009) conducted electrochemical and spectroscopic studies on N,N'-substituted p-phenylenediamines, which include derivatives of N-(2-aminoethyl)-N-(4-methylbenzyl)amine. Their work revealed insights into the oxidation behavior of these compounds, relevant in the rubber industry (Rapta et al., 2009).
6. Zirconium Complexes of Amino(Polyphenolic) Ligands
Chartres et al. (2007) synthesized and studied ZrIV complexes of amino(polyphenolic) ligands, including derivatives of N-(2-aminoethyl)-N-(4-methylbenzyl)amine. The study provided valuable insights into the hydrolytic stability of these complexes (Chartres et al., 2007).
7. Cholinesterase and Monoamine Oxidase Dual Inhibitor
Bautista-Aguilera et al. (2014) designed and synthesized indole derivatives as cholinesterase and monoamine oxidase dual inhibitors, including compounds derived from N-(2-aminoethyl)-N-(4-methylbenzyl)amine. This work contributes to developing new therapeutic agents for diseases like Alzheimer's (Bautista-Aguilera et al., 2014).
properties
IUPAC Name |
N'-[(4-methylphenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9-2-4-10(5-3-9)8-12-7-6-11/h2-5,12H,6-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMIROKBNMLFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902551 |
Source
|
Record name | NoName_3069 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.